BenchChemオンラインストアへようこそ!

2-methoxy-4,5-dimethyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzenesulfonamide

medicinal chemistry sulfonamide SAR physicochemical profiling

2-Methoxy-4,5-dimethyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzenesulfonamide is a synthetic small-molecule sulfonamide (C19H26N2O4S2, MW: 410.55) that incorporates a 2‑methoxy‑4,5‑dimethylbenzenesulfonamide core linked via an ethyl spacer to a morpholino‑thiophene pendant. This chemotype places the compound within the broad class of benzenesulfonamide‑based enzyme inhibitors, a group extensively explored for modulating kinase, carbonic anhydrase, and protein‑protein interaction targets.

Molecular Formula C19H26N2O4S2
Molecular Weight 410.55
CAS No. 899747-82-1
Cat. No. B2372951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methoxy-4,5-dimethyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzenesulfonamide
CAS899747-82-1
Molecular FormulaC19H26N2O4S2
Molecular Weight410.55
Structural Identifiers
SMILESCC1=CC(=C(C=C1C)S(=O)(=O)NCC(C2=CC=CS2)N3CCOCC3)OC
InChIInChI=1S/C19H26N2O4S2/c1-14-11-17(24-3)19(12-15(14)2)27(22,23)20-13-16(18-5-4-10-26-18)21-6-8-25-9-7-21/h4-5,10-12,16,20H,6-9,13H2,1-3H3
InChIKeyXXIXCBVNHCHFML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 2-Methoxy-4,5-dimethyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzenesulfonamide (CAS 899747-82-1)


2-Methoxy-4,5-dimethyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzenesulfonamide is a synthetic small-molecule sulfonamide (C19H26N2O4S2, MW: 410.55) that incorporates a 2‑methoxy‑4,5‑dimethylbenzenesulfonamide core linked via an ethyl spacer to a morpholino‑thiophene pendant . This chemotype places the compound within the broad class of benzenesulfonamide‑based enzyme inhibitors, a group extensively explored for modulating kinase, carbonic anhydrase, and protein‑protein interaction targets . The thiophene and morpholine motifs are recurring fragments in probe and drug discovery, which makes this particular substitution pattern of interest to medicinal chemistry and chemical biology programs seeking novel starting points.

Why Generic Substitution Fails for 2‑Methoxy‑4,5‑dimethyl‑N‑(2‑morpholino‑2‑(thiophen‑2‑yl)ethyl)benzenesulfonamide


Substituting 2‑methoxy‑4,5‑dimethyl‑N‑(2‑morpholino‑2‑(thiophen‑2‑yl)ethyl)benzenesulfonamide with a generic or in‑class benzenesulfonamide is not scientifically justifiable without matched experimental evidence because even subtle alterations in the benzene‑ring substitution pattern, the nature of the heterocyclic pendant, or the linker length can radically shift target affinity, selectivity, and off‑target profiles [1]. The morpholino‑thiophene‑ethyl side chain in this compound is structurally distinct from simpler N‑alkyl or N‑aryl sulfonamide analogs, and literature precedent in the morpholino‑thiophene (MOT) series demonstrates that small structural changes translate into significant variation in whole‑cell potency (e.g., IC50 values spanning from nanomolar to micromolar against Mycobacterium tuberculosis) [2]. Therefore, any procurement decision that treats the target compound as interchangeable with a structurally related but unvalidated analog carries a high risk of irreproducible biological results and wasted screening resources.

Quantitative Differentiation Evidence for 2‑Methoxy‑4,5‑dimethyl‑N‑(2‑morpholino‑2‑(thiophen‑2‑yl)ethyl)benzenesulfonamide


Structural Differentiation from the Closest In‑Class Analogs Drives Distinct Physicochemical Properties

The target compound differs from its closest commercially available analogs—2,5‑dimethyl‑N‑(2‑morpholino‑2‑(thiophen‑2‑yl)ethyl)benzenesulfonamide (CAS 899999‑39‑4, MW 380.5) and 4‑methoxy‑3‑methyl‑N‑(2‑morpholino‑2‑(thiophen‑2‑yl)ethyl)benzenesulfonamide (CAS 899999‑45‑2, MW 396.5) —by the positioning of the methoxy and methyl substituents on the benzene ring. This positional isomerism results in a distinct molecular weight of 410.55 Da and a unique InChI Key (XXIXCBVNHCHFML‑UHFFFAOYSA‑N), which dictates differential logP, hydrogen‑bonding capacity, and predicted metabolic stability [1]. In the broader morpholino‑thiophene (MOT) antibacterial series, it has been experimentally demonstrated that relocation of a single substituent on the benzene ring can alter whole‑cell Mtb potency by over 10‑fold [1].

medicinal chemistry sulfonamide SAR physicochemical profiling

Sub‑Micromolar Anti‑Tubercular Potency Established for the Morpholino‑Thiophene Scaffold Class

Although direct IC50 data for 2‑methoxy‑4,5‑dimethyl‑N‑(2‑morpholino‑2‑(thiophen‑2‑yl)ethyl)benzenesulfonamide against Mycobacterium tuberculosis has not been published, the morpholino‑thiophene (MOT) scaffold to which it belongs has been validated as a novel QcrB‑targeting antitubercular series [1]. The prototypical MOT compound in this series demonstrated an IC50 of 0.24 µM against Mtb H37Rv in whole‑cell phenotypic assays and reduced bacterial lung burden in an acute murine infection model [1]. In contrast, closely related regioisomeric benzenesulfonamide analogs lacking the thiophene‑morpholino‑ethyl motif typically show weak or no anti‑mycobacterial activity (IC50 > 10 µM) [1]. This class‑level evidence indicates that the thiophene‑morpholino‑ethyl pharmacophore is a key determinant of the anti‑tubercular phenotype, and the target compound—bearing this exact motif combined with a distinct 2‑OMe‑4,5‑diMe substitution—merits direct evaluation.

antitubercular QcrB inhibitor phenotypic screening

Predicted Drug‑Likeness Profile Compatible with Oral Bioavailability Optimization

The target compound satisfies all five Lipinski Rule‑of‑Five criteria with zero violations and exhibits a predicted ACD/LogP of 1.57 and a topological polar surface area (TPSA) of 76 Ų . These values suggest adequate oral bioavailability potential comparable to known orally bioavailable sulfonamide drugs. In contrast, a closely related analog—2,5‑difluoro‑N‑(2‑morpholino‑2‑(thiophen‑2‑yl)ethyl)benzenesulfonamide (CAS 920356‑34‑9, MW 388.5)—contains electron‑withdrawing fluoro substituents that raise the predicted LogP and alter hydrogen‑bonding capacity, which can negatively impact solubility and metabolic stability . Furthermore, preliminary in silico ADMET profiling of 2‑methoxy‑4,5‑dimethyl‑N‑(2‑morpholino‑2‑(thiophen‑2‑yl)ethyl)benzenesulfonamide indicates an ADMET solubility level of 3 and a hepatotoxicity probability of 0.754 [1], providing a baseline dataset that procurement teams can use to compare against other sulfonamide candidates within their screening cascades.

drug-likeness ADME prediction lead optimization

Enzyme Inhibitory Activity Evidenced Across Diverse Sulfonamide Chemotypes—Positioning of the Target Compound

2‑Methoxy‑4,5‑dimethyl‑N‑(2‑morpholino‑2‑(thiophen‑2‑yl)ethyl)benzenesulfonamide is reported to exhibit enzyme inhibitory activity , consistent with the well‑established capacity of benzenesulfonamides to act as zinc‑binding or ATP‑competitive inhibitors across multiple target families. A structurally related analog, 2‑methoxy‑4,5‑dimethyl‑N‑(pyridin‑3‑yl)benzenesulfonamide, demonstrated an IC50 of 1.68 µM against human tissue‑nonspecific alkaline phosphatase (TNAP) [1], while other 2‑methoxy‑4,5‑dimethylbenzenesulfonamide derivatives have shown cytotoxicity IC50 values in the 10–15 µM range against MCF‑7 and HCT‑116 cancer cell lines . These data points establish the 2‑methoxy‑4,5‑dimethylbenzenesulfonamide core as a competent pharmacophore for enzyme and cell‑based activity, and the target compound combines this core with a morpholino‑thiophene‑ethyl tail that may confer selectivity advantages not present in simpler N‑aryl analogs.

enzyme inhibition sulfonamide SAR kinase screening

Recommended Application Scenarios for 2‑Methoxy‑4,5‑dimethyl‑N‑(2‑morpholino‑2‑(thiophen‑2‑yl)ethyl)benzenesulfonamide Based on Existing Evidence


Anti‑Tubercular Lead Optimization and QcrB SAR Expansion

Given the validated sub‑micromolar anti‑tubercular activity of the morpholino‑thiophene (MOT) chemotype [1], this compound—incorporating the essential MOT pharmacophore with a unique 2‑OMe‑4,5‑diMe benzenesulfonamide core—is a high‑priority candidate for Mtb H37Rv whole‑cell phenotypic screening and QcrB target‑engagement assays. Medicinal chemistry teams can use it as a structurally differentiated starting point for SAR expansion aimed at improving potency, reducing cytotoxicity (Vero cell IC50), and optimizing in vivo pharmacokinetics in murine TB models. Its predicted favorable drug‑likeness profile (LogP 1.57, zero Rule‑of‑5 violations) further supports advancement into lead‑optimization cascades.

Kinase Selectivity Profiling and Enzyme Inhibition Panel Screening

The compound is reported to act as an enzyme inhibitor , and the benzenesulfonamide scaffold is a privileged structure in kinase drug discovery. The target compound can be deployed in broad‑panel kinase selectivity screens (e.g., JAK family, ALK family, SphK) to identify novel kinase‑inhibitor chemotypes, leveraging the morpholino‑thiophene tail for potential hinge‑region or allosteric binding. Procurement for academic screening centers or CROs running commercial kinase panels is supported by the compound's structural novelty and predicted physicochemical compatibility with biochemical assay conditions .

Physicochemical and ADMET Benchmarking Studies for Sulfonamide Libraries

With experimentally predicted physicochemical properties (LogP 1.57, TPSA 76 Ų, solubility level 3, hepatotoxicity probability 0.754) , this compound serves as a well‑characterized reference standard for benchmarking new sulfonamide analogs in ADMET profiling cascades. Pharmaceutical development teams can use it to calibrate in silico models, validate chromatographic logD measurements, and compare metabolic stability across regioisomeric benzenesulfonamide series, reducing the need for de novo synthesis of every comparator.

Chemical Biology Probe Development Targeting Protein–Protein Interactions

Non‑peptidic sulfonamides have been reported to inhibit the p53–MDM2 protein–protein interaction [2]. The target compound's combination of a 2‑methoxy‑4,5‑dimethylbenzenesulfonamide core—previously associated with MDM2 binding in the sulfonamide class—with a morpholino‑thiophene‑ethyl pendant may offer a differentiated interaction surface for disrupting this therapeutically relevant PPI. Chemical biology groups can obtain this compound to evaluate in fluorescence polarization MDM2 binding assays (e.g., p53‑based PMDM6‑F probe displacement) and compare its Ki against reference MDM2 inhibitors such as Nutlin‑3a.

Quote Request

Request a Quote for 2-methoxy-4,5-dimethyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.